molecular formula C24H19BrN2O2 B5233712 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide

Cat. No. B5233712
M. Wt: 447.3 g/mol
InChI Key: RDTFVCVOXUAYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in 1992 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide works by selectively blocking the action of endothelin-1, a potent vasoconstrictor that is produced by the endothelial cells of blood vessels. By blocking the action of endothelin-1, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide causes vasodilation and reduces blood pressure. It has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation and fibrosis in the heart. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its specificity for the endothelin receptor. This allows researchers to study the effects of blocking this receptor in a highly selective manner. However, one limitation of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for the study of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide. One area of interest is its potential use in the treatment of pulmonary hypertension. Another area of interest is its potential use in the prevention of cardiovascular disease in high-risk populations. In addition, further research is needed to fully understand the long-term effects of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide and its potential side effects.

Synthesis Methods

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-amino-1-(2-oxo-2-phenylethyl)quinolinium bromide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which is then converted to the final product by acidification.

Scientific Research Applications

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively studied for its potential therapeutic applications. It is a selective endothelin receptor antagonist that has been shown to have a wide range of effects on the cardiovascular system. It has been studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.

properties

IUPAC Name

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFVCVOXUAYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.